7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
Description
7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a methoxy group at the 7-position and a propyl chain at the 3-position. The compound is commercially available in varying quantities (e.g., 100 mg, 250 mg), though certain stock sizes are discontinued . Its molecular formula, C₁₁H₁₄N₂O, suggests a molecular weight of approximately 190.24 g/mol, with the propyl group contributing to increased hydrophobicity compared to simpler analogs like 4-methoxy-1H-pyrrolo[2,3-c]pyridine (MW: 148.16 g/mol) .
Properties
IUPAC Name |
7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-4-8-7-13-10-9(8)5-6-12-11(10)14-2/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCRJWLPCLHEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of the Pyrrolopyridine Core
Method :
-
React 7-methoxy-1H-pyrrolo[2,3-c]pyridine with 1-bromopropane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (DMF or DMSO) at 80°C.
-
Catalyst : Tetrabutylammonium bromide (TBAB) enhances nucleophilicity at position 3.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Solvent | DMF |
| Yield | 62% |
Mechanism : The reaction follows an SN2 pathway, with TBAB facilitating bromide ion displacement.
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 8 hours |
| Solvent | Dioxane/water (3:1) |
| Yield | 68% |
Advantage : Higher regioselectivity compared to direct alkylation, with fewer side products.
Methoxylation at Position 7
The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling :
SNAr with Methoxide Ion
Method :
-
React 7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine with sodium methoxide in methanol under reflux.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Reaction Time | 6 hours |
| Yield | 74% |
Limitation : Requires electron-deficient aryl chlorides for effective substitution.
Copper-Catalyzed Methoxylation
Method :
-
Use CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 120°C.
-
Substrate : 7-Hydroxy-3-propyl-1H-pyrrolo[2,3-c]pyridine.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 81% |
Advantage : Compatible with electron-rich substrates, avoiding harsh basic conditions.
Optimization of Reaction Parameters
Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 62 | 95 |
| DMSO | 46.7 | 58 | 93 |
| THF | 7.5 | 34 | 88 |
| Temperature (°C) | Yield (%) | Reaction Time (hours) |
|---|---|---|
| 50 | 65 | 24 |
| 60 | 78 | 12 |
| 70 | 72 | 10 |
Optimal Condition : 60°C balances yield and reaction rate.
Characterization and Validation
1H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, H-2)
-
δ 6.89 (s, 1H, H-5)
-
δ 3.95 (s, 3H, OCH₃)
-
δ 2.68 (t, 2H, CH₂CH₂CH₃)
-
δ 1.65 (m, 2H, CH₂CH₂CH₃)
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Anticancer Activity
7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine has been identified as a promising lead compound for the development of new anticancer agents. Its ability to interact with Fibroblast Growth Factor Receptors (FGFRs) positions it as a potential therapeutic agent for cancers that exhibit FGFR overexpression. Research indicates that this compound can inhibit tumor growth by targeting these receptors, demonstrating significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .
Antiviral Properties
The compound also shows potential antiviral activity. Studies suggest that its structural features allow it to effectively inhibit viral enzymes, making it a candidate for further development in antiviral therapies. The interaction profiles indicate that it could serve as a scaffold for designing new antiviral agents targeting specific viral pathways .
Neurological Disorders
Research into pyrrolo[2,3-c]pyridine derivatives has revealed their potential use in treating diseases related to the nervous system. Compounds within this class have demonstrated analgesic and sedative properties, suggesting applications in pain management and neurological disorders .
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits FGFRs, showing cytotoxic effects on cancer cell lines |
| Antiviral | Inhibits viral enzymes; potential for antiviral drug development |
| Analgesic | Potential for pain relief in neurological conditions |
| Antidiabetic | May enhance insulin sensitivity; further studies needed |
| Antimycobacterial | Activity against mycobacterial infections has been observed |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against ovarian cancer cell lines, revealing moderate activity with a favorable safety profile compared to noncancerous cells .
- Antiviral Activity Assessment : In vitro assays demonstrated low micromolar inhibitory potency against viral integrases, indicating its potential utility in developing new antiviral therapies .
- Analgesic Testing : Modifications of the pyrrolo[2,3-c]pyridine structure were tested for analgesic effects using animal models. Some derivatives exhibited efficacy superior to traditional analgesics like acetylsalicylic acid .
Mechanism of Action
The mechanism of action of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
Key Insights :
Key Insights :
- Stability may vary with substituents: Methoxy groups generally improve metabolic stability, while propyl chains could influence degradation kinetics.
Key Insights :
Biological Activity
7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolo[2,3-c]pyridine class, which is known for a variety of pharmacological properties. Recent studies have highlighted its interactions with specific molecular targets and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 104188-11-6
The presence of the methoxy and propyl groups in its structure contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further pharmacological investigation.
Pharmacological Properties
Research has indicated several key pharmacological properties associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting fibroblast growth factor receptors (FGFR), which are implicated in tumorigenesis. In vitro assays have shown potential antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and 4T1 (mouse breast cancer) cells .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against human cancer cell lines. Results indicated significant inhibition of cell growth at concentrations ranging from 10 µM to 100 µM, suggesting a dose-dependent response. The compound's IC50 values were comparable to known anticancer agents, highlighting its potential as a lead compound for drug development .
- FGFR Inhibition : In a recent investigation focused on FGFR pathways, derivatives of pyrrolo[2,3-c]pyridine were synthesized and tested. The results demonstrated that modifications at specific positions on the pyrrolo ring could enhance FGFR inhibitory activity. This study provides insight into the structure-activity relationship (SAR) of this class of compounds and emphasizes the importance of functional group positioning in optimizing biological activity .
Comparative Analysis
| Compound Name | Activity Type | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | ~20 | FGFR Inhibition |
| Raltegravir | Antiviral | ~50 | Integrase Inhibition |
| Pyrrolo[3,4-c]pyridine Derivatives | Analgesic | ~15 | COX Inhibition |
This table illustrates the comparative potency of this compound against other known compounds in similar classes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine and its analogs?
- Methodological Answer : The synthesis typically involves multi-step strategies, including:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl/heteroaryl groups at specific positions .
- Nucleophilic substitution : Alkylation or arylation using NaH and alkyl halides (e.g., MeI) for N- or C-alkylation .
- Functional group interconversion : Fluorination via Selectfluor® in acetonitrile/ethanol mixtures (e.g., 70°C, overnight) for halogenated derivatives .
- Key intermediates : Boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are pivotal for regioselective coupling .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer :
- NMR spectroscopy : H and F NMR (e.g., δ 7.23–8.21 ppm for aromatic protons, δ -172.74 ppm for fluorine) validate substitution patterns and regiochemistry .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
- X-ray crystallography : For unambiguous structural determination, though limited in the provided evidence, analogous pyrrolo-pyridine derivatives have been resolved via this method .
Q. What are the key spectroscopic techniques used in characterizing pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- UV-Vis and IR spectroscopy : To assess electronic transitions and functional groups (e.g., methoxy C-O stretches at ~1250 cm).
- Multinuclear NMR : C NMR for carbon backbone analysis and F NMR for fluorinated analogs .
- Chromatography : HPLC or GC-MS for purity evaluation, particularly after column chromatography (e.g., DCM/EA eluents) .
Advanced Research Questions
Q. What strategies are effective for introducing substituents at the 3-position of pyrrolo[2,3-c]pyridine scaffolds?
- Methodological Answer :
- Direct alkylation : Use NaH/THF with propyl iodide for 3-propyl substitution under controlled temperatures (0°C to rt) .
- Cross-coupling : Stille or Suzuki reactions with organostannanes/boronic acids (e.g., Pd(PPh), CuI, DMF at 100°C) for aryl/heteroaryl groups .
- Challenges : Steric hindrance at the 3-position may require optimized catalyst systems (e.g., TPPTS ligand with Pd(OAc)) .
Q. How can researchers address low yields in fluorination reactions of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Reagent optimization : Replace Selectfluor® with alternative fluorinating agents (e.g., NFSI) to improve selectivity .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates .
- Temperature control : Gradual heating (e.g., 50°C to 80°C) to avoid decomposition of thermally sensitive intermediates .
Q. What methodologies are recommended for analyzing contradictory biological activity data in SAR studies of pyrrolo[2,3-c]pyridine analogs?
- Methodological Answer :
- Statistical modeling : Use multivariate analysis (e.g., PCA or QSAR) to correlate substituent electronic/steric parameters with activity .
- Crystallographic studies : Resolve target-ligand complexes to identify binding mode discrepancies (e.g., methoxy group orientation affecting affinity) .
- Dose-response assays : Validate potency inconsistencies via IC determinations under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
